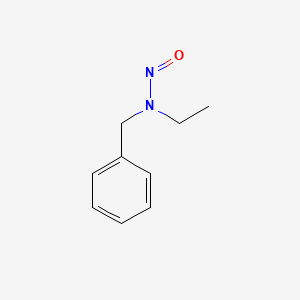

Benzylamine, N-ethyl-N-nitroso-

Description

Contextual Overview of N-Nitrosamine Compounds in Environmental and Biological Systems

N-nitrosamines are a class of organic compounds characterized by a nitroso group (N=O) bonded to an amine nitrogen. nih.gov These compounds are not typically intentionally produced but are formed from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which can be derived from nitrites. nih.govwikipedia.org This reaction can occur under various conditions, leading to the widespread presence of N-nitrosamines in the environment. nih.govacs.org

They have been detected in a variety of sources, including:

Water: N-nitrosamines can form during water disinfection processes, particularly chloramination, and can persist in water. nih.govacs.org They have been found in wastewater from chemical plants and even in deionized water. nih.gov

Air: While they are generally short-lived in outdoor air due to degradation by sunlight, they can accumulate in indoor environments, especially in industrial settings like tanneries and rubber and pesticide manufacturing. nih.govacs.org

Food and Beverages: The presence of N-nitrosamines in preserved foods, beverages, and tobacco products has been identified through rigorous research since the 1970s. lgcstandards.com They can form from naturally present amines and added nitrates or nitrites used as preservatives. nih.gov

Consumer Products: N-nitrosodiethanolamine has been found as a contaminant in cosmetics, lotions, and shampoos. nih.gov

In biological systems, N-nitrosamines can be formed endogenously, within the human body, from dietary precursors. nih.gov The acidic environment of the stomach provides favorable conditions for the reaction between nitrites and amines. wikipedia.org

Significance of N-Ethyl-N-Nitrosobenzylamine in Carcinogenesis Research

The significance of N-nitrosamines, and by extension N-Ethyl-N-nitrosobenzylamine, in cancer research stems from their potent carcinogenic properties. nih.govacs.org It is estimated that approximately 90% of the 300 tested nitrosamines are carcinogenic in a wide range of animals. wikipedia.orgfda.gov This has led to their classification as probable human carcinogens. wikipedia.org

The carcinogenicity of N-nitrosamines is not direct; they require metabolic activation by enzymes, primarily cytochrome P450, to become carcinogenic. wikipedia.orgnih.gov This metabolic process transforms the N-nitrosamine into a reactive electrophile that can bind to DNA, forming DNA adducts. nih.gov These adducts, if not repaired by the cell's DNA repair mechanisms, can lead to mutations during DNA replication, initiating the process of carcinogenesis. ntnu.nonih.gov

The study of specific N-nitrosamines like N-Ethyl-N-nitrosobenzylamine allows researchers to investigate the intricate details of these processes, including:

The specific DNA adducts formed.

The organs targeted by different nitrosamines.

The role of metabolic pathways in activation and detoxification.

The relationship between the chemical structure of a nitrosamine (B1359907) and its carcinogenic potency.

For instance, research has shown that different nitrosamines can cause tumors in various organs, including the liver, respiratory tract, kidney, and esophagus, depending on the compound and the animal species. nih.govnih.gov Studies on compounds like N-ethyl-N-hydroxyethylnitrosamine have demonstrated species-specific organ susceptibility, with rats developing kidney tumors and mice developing lung tumors. nih.gov Furthermore, investigations into the formation of DNA adducts by various nitrosamines have revealed the formation of specific modified bases in DNA, which are critical lesions in the initiation of cancer. nih.govnih.gov

Historical Perspectives on Nitrosamine Carcinogenesis Investigations

The investigation into the carcinogenic properties of N-nitrosamines has a history spanning several decades. While N-nitrosamines have been known since the 19th century, their carcinogenic potential was not realized until the mid-20th century. acs.org

A pivotal moment in this field of research occurred in 1956 when British scientists John Barnes and Peter Magee reported that dimethylnitrosamine caused liver tumors in rats. wikipedia.orglgcstandards.com This discovery spurred a wave of research into the biological effects of this class of compounds. acs.org Subsequent studies confirmed the carcinogenicity of a large number of nitrosamines in various animal species. wikipedia.org

In the 1970s, a notable case in Norway where farm animals developed liver cancer after being fed herring meal preserved with sodium nitrite (B80452) further highlighted the real-world risks of nitrosamine formation. wikipedia.org The sodium nitrite had reacted with dimethylamine (B145610) present in the fish to produce carcinogenic dimethylnitrosamine. wikipedia.org This event, along with increasing research findings, led to greater scrutiny of the presence of nitrosamines in food, consumer products, and the environment. lgcstandards.com The detection of nitrosamine impurities in pharmaceutical drugs in 2018 brought the issue to the forefront of regulatory concern, leading to recalls and the establishment of stricter guidelines for their control. lgcstandards.comfda.gov

Chemical and Physical Properties of N-Ethyl-N-Nitrosobenzylamine

| Property | Value |

| Chemical Formula | C9H12N2O |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 20689-96-7 |

| Boiling Point | 310.5°C at 760 mmHg |

| Flash Point | 141.6°C |

| Density | 1.02 g/cm³ |

| Solubility | Soluble in Methanol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-ethylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-11(10-12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMRUGMGKZBXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174748 | |

| Record name | Benzylamine, N-ethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20689-96-7 | |

| Record name | Benzylamine, N-ethyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020689967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylamine, N-ethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl(ethyl)nitrosoamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Formation Pathways of N Ethyl N Nitrosobenzylamine

Chemical Synthesis Approaches

The primary route for the chemical synthesis of N-Ethyl-N-nitrosobenzylamine is the nitrosation of its secondary amine precursor, N-ethylbenzylamine. This process involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the amine.

The fundamental reaction for forming N-Ethyl-N-nitrosobenzylamine is the nitrosation of the secondary amine, N-ethylbenzylamine. nih.gov Secondary amines are particularly susceptible to N-nitrosation. nih.gov The reaction involves the substitution of the hydrogen atom on the nitrogen of the secondary amine with a nitroso group. This conversion is a well-established chemical transformation used to synthesize a wide array of N-nitrosamines for research and as analytical standards. veeprho.com The general structure of N-nitrosamines features a nitroso group bonded to an amine nitrogen. nih.gov

C₆H₅CH₂NHCH₂CH₃ (N-ethylbenzylamine) + Nitrosating Agent → C₆H₅CH₂N(N=O)CH₂CH₃ (N-Ethyl-N-nitrosobenzylamine)

A variety of nitrosating agents can be employed to synthesize N-Ethyl-N-nitrosobenzylamine. The choice of agent influences the reaction conditions, efficiency, and byproducts.

Traditional Method: Sodium Nitrite (B80452) in Acidic Media The classical method for N-nitrosation involves the use of sodium nitrite (NaNO₂) in the presence of a mineral acid, such as hydrochloric acid (HCl). veeprho.com Under acidic conditions (typically pH 2-5), sodium nitrite is protonated to form nitrous acid (HNO₂), which is the active nitrosating species. nih.gov Nitrous acid itself is unstable and exists in equilibrium with various active nitrosating agents like the nitrosonium ion (NO⁺). nist.gov The reaction mechanism involves the nucleophilic attack of the secondary amine on the nitrosating agent. While effective, this method requires careful control of acidity to prevent the decomposition of nitrous acid into nitrogen oxides. nih.gov

Modern Reagents: Tert-butyl Nitrite (TBN) More recent and efficient methods utilize reagents like tert-butyl nitrite (TBN). nih.gov TBN serves as an effective nitrosating agent that can be used under solvent-free, metal-free, and acid-free conditions. nih.gov This approach is noted for its high efficiency, broad substrate scope, and simple isolation procedures, often providing excellent yields at room temperature. nih.govnih.gov The byproducts of the reaction, such as tert-butanol, are generally benign and easily removed, which simplifies the purification process. nih.gov This method's mild conditions also help preserve sensitive functional groups within the molecule. nih.gov

Other potential nitrosating agents reported for general nitrosamine (B1359907) synthesis include nitrosyl halides and various nitrogen oxides. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-Ethyl-N-nitrosobenzylamine. Key parameters include the choice of nitrosating agent, solvent, temperature, and pH.

When using the traditional sodium nitrite/acid method, pH is a critical factor. The rate of nitrosation for secondary amines is typically maximal at a pH between 2 and 5, where the concentration of the active nitrosating species is highest, and the amine is not fully protonated (which would render it non-nucleophilic). nih.gov

For syntheses employing tert-butyl nitrite (TBN), optimization is achieved through the elimination of solvents and acids entirely. Reactions are often run neat (solvent-free) at ambient temperature. This not only simplifies the process and reduces waste but also leads to high yields and purity of the resulting N-nitrosamine. nih.govnih.gov The reaction with TBN can be chemo-selective, smoothly nitrosating secondary amines without affecting other sensitive parts of the molecule. nih.gov The ease of work-up, often just requiring an aqueous wash or filtration through a short silica (B1680970) pad, further highlights the efficiency of this method. nih.gov

Table 1: Comparison of Synthetic Methods for N-Nitrosamine Formation

| Feature | Traditional Method (Sodium Nitrite/Acid) | Modern Method (tert-Butyl Nitrite) |

|---|---|---|

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | tert-Butyl Nitrite (TBN) |

| Activator | Mineral Acid (e.g., HCl) | Not required (acid-free) |

| Typical Solvent | Water, Dichloromethane | Solvent-free (neat) |

| Temperature | 0°C to room temperature | Room temperature |

| pH Control | Critical (typically pH 2-5) | Not applicable |

| Yield | Variable, can be moderate to good | Generally high to excellent |

| Work-up | Neutralization, extraction | Simple filtration or aqueous wash |

| Byproducts | Salts, nitrogen oxides | tert-Butanol |

Endogenous and Exogenous Formation Mechanisms

N-Ethyl-N-nitrosobenzylamine can also be formed incidentally within living organisms (in vivo) or in the external environment through the interaction of its precursors.

The in vivo formation of N-nitrosamines is a significant pathway for exposure. This process typically occurs in the acidic environment of the stomach when a secondary or tertiary amine is ingested along with a nitrosating agent. nih.govnih.gov The most common nitrosating agent in this context is nitrite, which can be derived from dietary sources such as cured meats and some vegetables, or formed from the reduction of nitrate (B79036) by oral bacteria. nih.govthermofisher.com

The mechanism mirrors the chemical synthesis using sodium nitrite, where the acidic gastric fluid facilitates the formation of nitrous acid and subsequent nitrosation of the amine. nih.gov While direct studies on the in vivo formation of N-Ethyl-N-nitrosobenzylamine are not widely documented, extensive research on analogous compounds provides a strong basis for this possibility. For instance, studies have shown that chronic administration of methylbenzylamine (a close structural analog) to rats along with sodium nitrite in their diet resulted in a significant incidence of tumors, indicating in vivo formation of the corresponding nitrosamine. nih.gov This demonstrates the potential for benzylamines to undergo nitrosation under physiological conditions when nitrite is present.

The rate and extent of in vivo nitrosation depend on several factors, including the concentrations of the amine and nitrite in the stomach, the gastric pH, and the presence of catalysts or inhibitors. nih.gov

Exogenous formation refers to the synthesis of N-Ethyl-N-nitrosobenzylamine outside of a living organism, such as in food, water, or soil. This occurs when its precursor, N-ethylbenzylamine, comes into contact with nitrosating agents in the environment. nih.gov

Amines can be present in the environment from various sources, including as food additives, agricultural chemicals, or industrial byproducts. nih.gov Nitrites and nitrates, the precursors to nitrosating agents, are also widespread, used in food preservation and present in fertilizers. nih.govthermofisher.com The interaction of these precursors can lead to the formation of N-nitrosamines in certain foods during processing, storage, or cooking. For example, the formation of various nitrosamines has been studied in the context of foods treated with nitrite. nih.gov

Furthermore, certain microorganisms, including various fungi and bacteria, are capable of catalyzing nitrosation reactions. thermofisher.com Studies have shown that some fungi can synthesize nitrosamines from a precursor amine and sodium nitrite in a culture medium, indicating a potential pathway for formation in microbially active environments. thermofisher.com While the specific occurrence of N-ethylbenzylamine in food or the environment is not well-documented in the reviewed literature, the general principles of nitrosamine chemistry suggest that if both the amine and a nitrosating agent are present under favorable conditions (e.g., appropriate pH, microbial activity), the formation of N-Ethyl-N-nitrosobenzylamine is plausible. nih.gov

Formation as Impurities in Pharmaceutical Contexts

The emergence of N-nitrosamine impurities in pharmaceutical products has become a significant concern for global regulatory bodies and the pharmaceutical industry. These compounds, many of which are classified as probable human carcinogens, can form or be present in trace amounts in active pharmaceutical ingredients (APIs) and finished drug products. researchgate.netresearchgate.net N-Ethyl-N-nitrosobenzylamine, as a specific N-nitrosamine, can arise as a drug substance-related impurity (NDSRI) under certain manufacturing and storage conditions. allmpuslab.comnih.gov The formation of such impurities is a complex issue, influenced by a variety of factors including the chemical structure of the API, the manufacturing process, and the composition of the drug product formulation. researchgate.netnih.gov

The primary chemical reaction leading to the formation of N-nitrosamines is the nitrosation of secondary or tertiary amines. researchgate.net In the context of N-Ethyl-N-nitrosobenzylamine, its formation would necessitate the presence of an N-ethylbenzylamine moiety, which could be part of the API structure itself or a related substance, and a nitrosating agent.

Potential sources of nitrosating agents in pharmaceutical manufacturing are varied and can include:

Nitrite Impurities: Trace levels of nitrites can be present in raw materials, including starting materials, reagents, and even excipients used in the formulation of the final drug product. nih.govresearchgate.net

Manufacturing Processes: Certain chemical processes, such as quenching reactions using nitrous acid, can introduce nitrosating agents. schenautomacao.com.br The use of recovered solvents, catalysts, and reagents that may be contaminated with nitrites or other nitrosating species also poses a risk.

Degradation: The degradation of the drug substance or excipients under certain storage conditions (e.g., high temperature and humidity) can also lead to the formation of nitrosating agents. nih.gov

The conditions under which the nitrosation reaction occurs are also critical. Acidic conditions are known to facilitate the formation of nitrosating agents like nitrous acid from nitrite salts, which can then react with vulnerable amines. researchgate.net The physical state of the drug product can also play a role; for instance, amorphous solid forms or formulations produced via wet granulation may present a higher risk of nitrosamine formation compared to crystalline forms or those made by direct compression. nih.gov

Given the potential for N-nitrosamine formation, regulatory agencies have emphasized the need for comprehensive risk assessments by pharmaceutical manufacturers. researchgate.net This involves identifying potential sources of both amines and nitrosating agents throughout the manufacturing process and implementing control strategies to mitigate the risk of impurity formation. medicinesforeurope.comfda.gov

The following data table outlines key factors and their potential contribution to the formation of N-nitrosamine impurities, such as N-Ethyl-N-Nitrosobenzylamine, in a pharmaceutical setting.

| Factor | Description | Potential Contribution to N-Ethyl-N-Nitrosobenzylamine Formation |

|---|---|---|

| API Structure | The active pharmaceutical ingredient contains a secondary or tertiary amine group susceptible to nitrosation. | High risk if the API contains an N-ethylbenzylamine moiety. |

| Raw Materials | Presence of nitrite or other nitrosating agent impurities in starting materials, reagents, or solvents. | Can introduce the necessary nitrosating species for the reaction to occur. |

| Excipients | Commonly used pharmaceutical excipients (e.g., fillers, binders) may contain trace levels of nitrites. | A significant source of nitrosating agents, especially in solid dosage forms. |

| Manufacturing Process | Process conditions such as pH, temperature, and the use of certain reagents (e.g., for quenching). | Acidic conditions can accelerate the formation of the nitrosating agent. High temperatures can increase reaction rates. |

| Water Quality | Presence of trace nitrites in the water used during the manufacturing process. | A potential, often overlooked, source of contamination. |

| Storage Conditions | Elevated temperature and humidity during storage of the API or final drug product. | Can promote the degradation of components, leading to the formation of nitrosating agents and subsequent nitrosamine formation over the product's shelf life. |

| Packaging Materials | Leaching of reactive species from packaging components. | Less common, but certain materials could potentially contribute to impurity formation. |

Metabolic Activation and Biotransformation Pathways

The biological activity of many N-nitrosamines is intrinsically linked to their metabolic activation, a process that converts the relatively inert parent compound into highly reactive electrophilic species. This activation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov

Enzymatic Bioactivation Mechanisms: The Role of Cytochrome P450 Enzymes in Alpha-Hydroxylation

The initial and rate-limiting step in the metabolic activation of most N-nitrosamines is the enzymatic hydroxylation of the carbon atom adjacent (in the alpha-position) to the nitroso group. nih.govgoogle.com This reaction is catalyzed by various cytochrome P450 isozymes. nih.gov The specific CYP enzymes involved in the metabolism of N-nitrosamines can vary depending on the structure of the nitrosamine (B1359907), particularly the nature of the alkyl groups. nih.govnih.gov

For N-nitrosamines with smaller alkyl groups, such as N-nitrosodimethylamine (NDMA), CYP2E1 is a primary catalyst. nih.govnih.gov As the size of the alkyl chains increases, other CYP isozymes, including CYP2A6, CYP2B, CYP2C, and CYP3A4, play a more significant role. nih.govnih.gov In the case of Benzylamine, N-ethyl-N-nitroso-, both the ethyl and benzyl (B1604629) groups are subject to alpha-hydroxylation. The presence of a benzyl group, a larger and more complex substituent, suggests the potential involvement of a broader range of CYP isozymes beyond CYP2E1.

The alpha-hydroxylation can occur on either the ethyl or the benzyl group of Benzylamine, N-ethyl-N-nitroso-, leading to two different unstable alpha-hydroxy-N-nitrosamines. Hydroxylation of the ethyl group would yield α-hydroxy-N-ethyl-N-nitrosobenzylamine, while hydroxylation of the benzylic carbon would result in N-ethyl-α-hydroxy-N-nitrosobenzylamine.

Table 1: Cytochrome P450 Isozymes Involved in the Metabolism of Various N-Nitrosamines

| N-Nitrosamine | Primary Metabolizing CYP Isozymes |

| N-Nitrosodimethylamine (NDMA) | CYP2E1, CYP2A6 nih.govnih.gov |

| N-Nitrosodiethylamine (NDEA) | CYP2E1, CYP2A6 nih.gov |

| N-Nitrosodipropylamine (NDPA) | CYP2A6 nih.gov |

| N-Nitrosodibutylamine (NDBA) | CYP1A1, CYP2A6 nih.gov |

| N'-Nitrosonornicotine (NNN) | CYP2A family nih.govnih.gov |

This table illustrates the diversity of CYP involvement in nitrosamine metabolism; specific isozyme contributions for Benzylamine, N-ethyl-N-nitroso- have not been definitively characterized.

Formation of Reactive Diazonium and Carbocation Intermediates

The alpha-hydroxy-N-nitrosamines formed during CYP-mediated metabolism are highly unstable and spontaneously decompose. nih.gov This decomposition generates an aldehyde (acetaldehyde from the ethyl group or benzaldehyde (B42025) from the benzyl group) and a corresponding alkyldiazonium ion (ethyldiazonium or benzyldiazonium ion). nih.govnih.gov

These diazonium ions are potent alkylating agents that can react with cellular macromolecules, including DNA. The formation of a carbocation from the diazonium ion is also possible, which is an even more reactive electrophile. nih.gov The interaction of these reactive intermediates with DNA is widely considered to be the critical event initiating the carcinogenic process associated with many N-nitrosamines. nih.govnih.gov Benzylation of DNA, in particular, has been shown to have biological consequences. nih.gov

Stereochemical Aspects of Metabolic Activation

The metabolic activation of chiral N-nitrosamines can be stereospecific, with different enantiomers being metabolized at different rates and sometimes via different pathways. nih.govnih.gov Studies on cyclic nitrosamines like N'-nitrosonornicotine (NNN) have demonstrated that different CYP enzymes exhibit distinct stereoselectivity in their alpha-hydroxylation activity. nih.govnih.gov For instance, rat P450 2A3 catalyzes the 5'-hydroxylation of (S)-NNN exclusively, while the metabolism of (R)-NNN primarily involves 2'-hydroxylation. nih.gov

While specific stereochemical studies on Benzylamine, N-ethyl-N-nitroso- are not extensively documented, the principles of stereoselective metabolism are likely applicable if the compound or its metabolites are chiral. The enzymatic environment of the CYP active site can favor the binding and subsequent hydroxylation of one enantiomer over the other, potentially leading to different biological outcomes.

Detoxification and Deactivation Pathways

In parallel to metabolic activation, organisms possess detoxification pathways that can inactivate N-nitrosamines and facilitate their excretion. These pathways are crucial in mitigating the harmful effects of these compounds.

Denitrosation Processes

Denitrosation is a key detoxification pathway that involves the cleavage of the N-N=O bond, releasing nitric oxide and yielding the corresponding secondary amine (N-ethylbenzylamine in this case). nih.govsci-hub.se This process can be enzymatic or non-enzymatic.

Enzymatic denitrosation can be mediated by cytochrome P450 enzymes through a reductive pathway. nih.govnih.gov This process involves a one-electron reduction of the nitrosamine, leading to the release of nitric oxide and the formation of the parent amine. nih.gov Other enzymes, such as glutathione (B108866) transferases, have also been implicated in the denitrosation of certain N-nitroso compounds. grantome.com

Non-enzymatic denitrosation can also occur under certain physiological conditions, although the enzymatic route is generally considered more significant in vivo. sci-hub.se

Conjugation Reactions and Excretion Metabolites

Metabolites of Benzylamine, N-ethyl-N-nitroso-, as well as the parent compound itself if it possesses suitable functional groups, can undergo phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion from the body. hyphadiscovery.comnih.gov

A major conjugation pathway for many xenobiotics is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). hyphadiscovery.comnih.gov N-glucuronidation, where the glucuronic acid moiety is attached to a nitrogen atom, is a common metabolic route for compounds containing tertiary amine structures. nih.gov The metabolites of Benzylamine, N-ethyl-N-nitroso-, particularly after hydroxylation, could be substrates for glucuronidation. For example, hydroxylated metabolites could undergo O-glucuronidation. The stereochemistry of the substrate can significantly influence the rate and site of glucuronidation. nih.govnih.gov

Other potential conjugation reactions include sulfation and conjugation with glutathione. The resulting conjugates are more polar and are readily excreted in urine or bile.

Table 2: Major Conjugation Reactions in Drug Metabolism

| Conjugation Reaction | Enzyme Family | Endogenous Substrate |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid |

| Sulfation | Sulfotransferases (SULTs) | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) |

This table provides an overview of common phase II detoxification pathways.

In Vitro and In Vivo Metabolic Studies

Mammalian Metabolism Kinetics and Enzyme Induction

The metabolism of nitrosamines is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net In vitro studies with human liver microsomes have demonstrated the capacity to metabolize various N-nitrosamines, indicating that these enzymes play a crucial role in the biotransformation of compounds like Benzylamine, N-ethyl-N-nitroso-. researchgate.net

Research on the closely related N-nitrosomethylbenzylamine (NBzMA) has identified specific human CYP isozymes responsible for its metabolism. Studies using microsomes from cell lines expressing a panel of human CYPs revealed that CYP2A6 and, to a lesser extent, CYP2E1 are the primary enzymes involved in the metabolic activation of NBzMA. nih.gov The major metabolites identified from NBzMA metabolism include benzaldehyde, benzyl alcohol, and benzoic acid. nih.gov Given the structural similarity, it is highly probable that CYP2A6 and CYP2E1 are also key players in the metabolism of Benzylamine, N-ethyl-N-nitroso-.

Kinetic studies on N-nitrosodiethylamine (NDEA) in mouse liver microsomes have shown the involvement of at least two enzymes in its dealkylation. nih.gov A study reported a high affinity of NDEA for Cyp2a-5 (the mouse ortholog of human CYP2A6), with a Ki (inhibition constant) of 0.013 mM, suggesting that the ethyl group is a primary substrate for this enzyme. nih.gov This provides a strong indication that the ethyl moiety of Benzylamine, N-ethyl-N-nitroso- would also be targeted by CYP2A6.

Enzyme induction studies on NBzMA in rats have shown that pretreatment with certain chemicals can alter its metabolism. For instance, while NMBzA pretreatment led to a significant reduction in its own metabolism in the esophagus, it had little effect on hepatic metabolism. nih.gov Conversely, compounds like N-nitroso-acetoxymethyl-benzylamine require activation by enzymes present in the post-mitochondrial supernatant of rat liver. nih.gov These findings suggest that the metabolic activation of benzyl-substituted nitrosamines can be tissue-specific and influenced by prior exposure to other chemicals.

Table 1: Cytochrome P450 Isozymes Involved in the Metabolism of Related Nitrosamines

| Compound | Primary Metabolizing Enzymes | Key Findings | Reference |

|---|---|---|---|

| N-nitrosomethylbenzylamine (NBzMA) | CYP2A6, CYP2E1 (Human) | CYP2A6 metabolizes NBzMA more readily than CYP2E1. | nih.gov |

| N-nitrosodiethylamine (NDEA) | Cyp2a-5 (Mouse), CYP2A6 (Human) | High affinity of NDEA for Cyp2a-5 (Ki = 0.013 mM). | nih.gov |

| N-nitrosodimethylamine (NDMA) | CYP2E1, Cyp2a-5 (Mouse) | Primarily metabolized by CYP2E1. | nih.gov |

Species-Specific Differences in Biotransformation

Significant species and interindividual differences exist in the metabolism of nitrosamines. nih.gov Studies on NDEA and N-nitrosodimethylamine (NDMA) have revealed high variability in their metabolism among individuals, which is attributed to the varying expression levels of CYP2A6 and CYP2E1 in human liver microsomes. nih.gov For NDEA, immunoinhibition studies in human liver microsomes showed that the contribution of CYP2A6 to its metabolism varied from 10% to 90% among individuals. nih.gov This highlights that the rate and pathway of Benzylamine, N-ethyl-N-nitroso- metabolism are likely to differ substantially between individuals.

The carcinogenic activity of nitrosamines also shows species-specific organotropism. Symmetrical nitrosamines like NDEA tend to be liver carcinogens, whereas asymmetrical nitrosamines, such as NBzMA, are often linked to esophageal cancer. oup.com This difference is thought to be related to the rates of metabolic activation and DNA repair mechanisms in different organs and species. oup.com The metabolism of NMEA (N-nitrosomethylethylamine) in rats results in both methyl and ethyl DNA adducts, with the ratio of these adducts potentially influencing its organ specificity for carcinogenesis. nih.gov It is therefore plausible that the biotransformation of Benzylamine, N-ethyl-N-nitroso- would also exhibit species-specific differences in target organ toxicity.

Table 2: Species-Specific Aspects of Nitrosamine Metabolism

| Factor | Observation | Implication for Benzylamine, N-ethyl-N-nitroso- | Reference |

|---|---|---|---|

| Interindividual Variability (Human) | High variability in CYP2A6 and CYP2E1 expression and NDEA metabolism. | Potential for significant individual differences in susceptibility. | nih.gov |

| Species Differences (Mouse vs. Human) | Similarities in the roles of CYP2A6/Cyp2a-5 and CYP2E1 in NDEA and NDMA metabolism suggest mice can be relevant models. | Mouse models may be useful for studying its metabolism. | nih.gov |

| Organotropism | Asymmetrical nitrosamines are often linked to esophageal cancer. | The esophagus could be a target organ for Benzylamine, N-ethyl-N-nitroso- carcinogenicity. | oup.com |

Cellular and Subcellular Localization of Metabolic Enzymes

The primary site of nitrosamine metabolism is the liver, where the metabolizing enzymes are localized within specific cellular and subcellular compartments. The cytochrome P450 enzymes responsible for the activation of nitrosamines are predominantly found in the microsomes, which are vesicles formed from the endoplasmic reticulum. researchgate.netnih.gov This is consistent with the general understanding of xenobiotic metabolism.

Studies on NBzMA in rats have provided more detailed insights into the intra-organ localization of metabolic activity. It was found that the debenzylation and demethylation activities for NBzMA were 2-fold and 1.5-fold higher, respectively, in microsomes prepared from perivenous hepatocytes compared to those from periportal hepatocytes. This suggests a zonal distribution of metabolic activation within the liver lobule.

While the liver is the main organ for nitrosamine metabolism, CYP2E1, a key enzyme, is also expressed in other tissues, including the kidney cortex, gastrointestinal tract, lungs, and nasal mucosa. oup.com The activation of NBzMA is believed to occur in the esophagus, which is its target organ for carcinogenicity. researchgate.net Model compounds of activated NBzMA have been shown to require activation by enzymes present in the post-mitochondrial supernatant of rat liver, which contains both microsomal and cytosolic enzymes. nih.gov This indicates that while microsomal enzymes are primary, cytosolic enzymes may also play a role in the biotransformation of benzyl-containing nitrosamines.

Table 3: Localization of Nitrosamine Metabolizing Enzymes

| Location | Enzyme System | Relevance to Benzylamine, N-ethyl-N-nitroso- | Reference |

|---|---|---|---|

| Subcellular | Microsomes (Endoplasmic Reticulum) | Primary site of CYP450-mediated metabolism. | researchgate.netnih.gov |

| Cellular (Liver) | Perivenous Hepatocytes > Periportal Hepatocytes | Higher metabolic activation is expected in the perivenous region of the liver lobule. | |

| Tissue | Liver, Esophagus, Kidney, Lungs, GI Tract | Metabolism can occur in multiple organs, potentially leading to site-specific toxicity. | researchgate.netoup.com |

Molecular Mechanisms of Genotoxicity and Carcinogenesis

DNA Adduct Formation

The metabolic activation of N-nitroso compounds is a critical first step in their genotoxic action. This process, often mediated by cytochrome P450 enzymes, can lead to the formation of highly reactive electrophilic species that can attack nucleophilic sites on DNA bases. nih.gov For ethylating N-nitroso compounds, this typically results in the formation of an ethyldiazonium ion, which readily ethylates DNA. nih.gov

For ethylating agents, several DNA adducts can be formed. The most common and extensively studied include N7-ethylguanine (N7-Et-Gua) and O6-ethylguanine (O6-Et-Gua). nih.gov O6-Et-Gua is considered a particularly pro-mutagenic lesion because it can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. nih.govepa.gov Other potential adducts include those formed on other DNA bases and the phosphate (B84403) backbone. nih.gov The specific profile and relative abundance of adducts formed by Benzylamine, N-ethyl-N-nitroso- would require experimental characterization using techniques like mass spectrometry. researchgate.net

Quantitative analysis of DNA adducts is crucial for understanding dose-response relationships and the efficiency of adduct formation. nih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed for the sensitive and specific quantification of DNA adducts in biological samples. nih.gov Such studies would be necessary to determine the extent of DNA damage induced by Benzylamine, N-ethyl-N-nitroso- in various tissues.

Table 1: Commonly Studied DNA Adducts of Ethylating Agents

| Adduct Name | Abbreviation | Significance |

|---|---|---|

| N7-ethylguanine | N7-Et-Gua | A major adduct, though generally considered less directly miscoding than O-alkylated adducts. epa.gov |

| O6-ethylguanine | O6-Et-Gua | A highly pro-mutagenic lesion due to its propensity for mispairing. nih.govnih.gov |

| O4-ethylthymidine | O4-Et-Thy | Another miscoding lesion that can contribute to mutagenesis. nih.gov |

This table represents adducts commonly formed by ethylating N-nitroso compounds. The specific adducts formed by Benzylamine, N-ethyl-N-nitroso- and their relative quantities have not been reported.

The persistence of DNA adducts is a key determinant of their mutagenic potential. Cells possess several DNA repair pathways to counteract the damaging effects of alkylating agents. O6-ethylguanine adducts can be directly repaired by the O6-alkylguanine-DNA alkyltransferase (AGT or MGMT), which transfers the ethyl group from the guanine (B1146940) to a cysteine residue within its own structure. nih.gov Other adducts, such as N7-ethylguanine, are typically removed by the base excision repair (BER) pathway. nih.govyoutube.com The efficiency of these repair systems can vary between different cell types and tissues, influencing organ-specific carcinogenesis. nih.gov The nucleotide excision repair (NER) pathway is another major mechanism for repairing bulky DNA adducts. wikipedia.org

Molecular Responses to DNA Damage

The presence of DNA adducts and the subsequent DNA repair processes can trigger complex cellular signaling networks known as the DNA damage response (DDR).

A central player in the DNA damage response is the tumor suppressor protein p53, encoded by the TP53 gene. nih.gov In response to DNA damage, p53 is stabilized and activated through post-translational modifications. nih.gov Activated p53 can then transcriptionally regulate a host of target genes involved in cell cycle arrest, apoptosis (programmed cell death), or DNA repair. nih.gov The activation of the p53 pathway is a critical mechanism to prevent the replication of damaged DNA and eliminate cells that have sustained irreparable damage. The specific interaction of Benzylamine, N-ethyl-N-nitroso- with the TP53 signaling pathway remains to be investigated.

Induction of Apoptosis and Cell Cycle Arrest

While direct experimental evidence on Benzylamine, N-ethyl-N-nitroso- is limited, studies on other N-nitrosamines provide insights into its likely effects on apoptosis and cell cycle. The cellular response to DNA damage, such as that induced by N-nitrosamines, often involves the activation of complex signaling pathways that can lead to either cell cycle arrest, allowing time for DNA repair, or programmed cell death (apoptosis) if the damage is too severe to be repaired.

Research on various N-nitroso compounds has demonstrated their ability to induce apoptosis in different cell types. For instance, N-nitrosopiperidine (NPIP) and N-nitrosodibutylamine (NDBA) have been shown to induce apoptosis in human leukemia HL-60 cells in a concentration and time-dependent manner. nih.govnih.gov This process is often characterized by morphological changes such as chromatin condensation and is mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.gov Similarly, gene expression analyses of cells exposed to N-nitrosamines like N-nitrosodiethylamine (NDEA) have revealed modifications in cell cycle regulation and apoptosis pathways. oup.com

Cell cycle arrest is another critical cellular response to DNA damage. Checkpoint signaling cascades, involving key kinases like ATM and ATR, are activated in response to DNA lesions. nih.gov These pathways can halt the cell cycle at various phases (e.g., G1, S, or G2/M) to prevent the replication of damaged DNA and the propagation of mutations. Studies on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), another S(N)1-alkylating agent, have shown the activation of the G2 checkpoint in a dose-dependent manner. nih.gov It is plausible that Benzylamine, N-ethyl-N-nitroso-, through the generation of DNA adducts, would trigger similar cell cycle arrest mechanisms to allow for DNA repair.

Mutational Spectra Induced by the Compound

The types of mutations induced by a chemical carcinogen, known as its mutational spectrum, can provide valuable clues about its mechanism of action. For N-nitroso compounds that act as alkylating agents, the mutational signature is often characterized by specific types of base substitutions.

Studies on N-nitrosodimethylamine (NDMA) have revealed a distinctive mutational pattern dominated by GC→AT transitions. nih.gov This specific type of mutation is frequently observed in the context of a 5'-Pu-G-3' sequence (where Pu is a purine). nih.gov This signature is thought to arise from the formation of O6-methylguanine adducts, which can be mispaired with thymine during DNA replication. The resulting mutational spectrum is remarkably similar to the COSMIC mutational signature SBS11, which is associated with alkylating agent exposure in human cancers. nih.gov

Furthermore, research on various S(N)1-type DNA alkylating agents, a class to which the reactive intermediates of Benzylamine, N-ethyl-N-nitroso- likely belong, has shown that they can efficiently form O6-alkylguanine lesions, leading to G→A transitions. nih.gov Therefore, it is highly probable that Benzylamine, N-ethyl-N-nitroso- would induce a mutational spectrum characterized by a predominance of GC→AT transitions.

Genotoxic Endpoints and Assays

A variety of in vitro and in vivo assays are employed to assess the genotoxic potential of chemical compounds. These assays measure different endpoints of genetic damage, from the initial formation of DNA lesions to the ultimate manifestation of mutations and chromosomal damage.

DNA Strand Break Induction

The formation of DNA adducts by reactive metabolites of N-nitrosamines can lead to the induction of DNA strand breaks, either directly or as a consequence of cellular DNA repair processes. The alkaline elution assay is a common method used to detect DNA single-strand breaks (SSBs).

Studies on N-nitrosodibenzylamine (NDBzA), a structurally related compound, have demonstrated its ability to induce DNA single-strand breaks in isolated rat hepatocytes. nih.gov Interestingly, the α-acetoxy derivative, N-nitroso-alpha-acetoxybenzyl-benzylamine, was also shown to induce SSBs in V79 Chinese hamster cells, suggesting that metabolic activation is crucial for the DNA damaging activity of some N-nitroso-benzylamine derivatives. nih.gov Aromatic nitroso compounds have also been shown to cause DNA single-strand breaks in the presence of thiols, a process that may involve the generation of reactive oxygen species. nih.gov

Unscheduled DNA Synthesis Studies

Micronucleus Formation and Chromosomal Aberrations

Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. Their formation is a hallmark of chromosomal damage (clastogenicity) or disruption of the mitotic apparatus (aneugenicity).

Studies on other N-nitrosamines have demonstrated their ability to induce micronuclei. For example, dimethylnitrosamine (DMN) has been shown to cause a time-related increase in micronucleus frequency in the bone marrow and spleen of mice. nih.gov Furthermore, a variety of N-nitrosamine drug substance-related impurities (NDSRIs) that tested positive in the Ames test also induced concentration-dependent increases in micronuclei in human TK6 cells following metabolic activation. nih.gov These findings suggest that Benzylamine, N-ethyl-N-nitroso-, upon metabolic activation, would likely be capable of inducing micronucleus formation and other chromosomal aberrations.

Mutagenicity in Bacterial and Mammalian Cell Systems

The mutagenic potential of chemical compounds is frequently assessed using the bacterial reverse mutation assay, commonly known as the Ames test. This assay utilizes specific strains of Salmonella typhimurium and Escherichia coli that are deficient in DNA repair and have mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result in the Ames test indicates that the chemical can induce mutations that restore the ability of the bacteria to grow in the absence of the specific amino acid.

While specific Ames test data for Benzylamine, N-ethyl-N-nitroso- is not widely published, studies on other aryl, benzyl (B1604629), and aliphatic ring N-nitrosamines have shown that many of these compounds are mutagenic in the Ames test, with varying potencies. nih.gov For many N-nitrosamines, metabolic activation, typically provided by the addition of a liver S9 fraction from rats or hamsters, is necessary to elicit a mutagenic response. nih.govnih.govusp.org For instance, N-nitrosodibenzylamine was found to be weakly mutagenic in Salmonella typhimurium strain TA100 in the presence of hamster S9. nih.gov

In addition to bacterial systems, mutagenicity can be evaluated in mammalian cell systems. Assays using cell lines such as Chinese hamster V79 or human TK6 cells can detect gene mutations at specific loci. N-nitrosodibenzylamine has been shown to induce mutations to 6-thioguanine (B1684491) resistance in V79 cells, particularly in the presence of hamster hepatocytes for metabolic activation. nih.gov Similarly, several N-nitrosamine impurities have been found to be mutagenic in the TK and HPRT gene mutation assays in human TK6 cells. nih.gov These findings in related compounds strongly suggest that Benzylamine, N-ethyl-N-nitroso- is likely to be mutagenic in both bacterial and mammalian cell systems, particularly following metabolic activation.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of analyzing complex mixtures, and for N-nitrosamines, both gas and liquid chromatography are widely used, each coupled with highly selective detectors.

Gas Chromatography (GC) Coupled with Specific Detectors

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like many N-nitrosamines. The choice of detector is critical for achieving the necessary selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for the analysis of N-nitrosamines. nist.govnih.gov For Benzylamine, N-ethyl-N-nitroso-, the mass spectrum obtained through electron ionization (EI) provides a unique fragmentation pattern that can be used for its identification. The National Institute of Standards and Technology (NIST) database includes the electron ionization mass spectrum of Benzenamine, N-ethyl-N-nitroso-, a synonym for the target compound, which serves as a crucial reference for its identification. nist.gov

For enhanced selectivity and to overcome matrix interferences, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is often the preferred method. This technique involves the selection of a specific precursor ion of the target analyte and its subsequent fragmentation to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the signal-to-noise ratio, allowing for very low detection limits. While specific MRM transitions for Benzylamine, N-ethyl-N-nitroso- are not widely published in readily available literature, the general principles of nitrosamine (B1359907) analysis by GC-MS/MS would apply. The selection of precursor and product ions would be based on the fragmentation pattern observed in the full-scan mass spectrum.

A highly specific detector for nitrosamines is the Thermal Energy Analyzer (TEA) . This detector is based on the thermal cleavage of the N-N=O bond, which releases a molecule of nitric oxide (NO). The liberated NO is then reacted with ozone to produce excited-state nitrogen dioxide, which emits light upon returning to its ground state. The intensity of this chemiluminescence is directly proportional to the amount of the N-nitrosamine present. GC-TEA is renowned for its high selectivity for nitrosamines. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

For N-nitrosamines that are less volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the analytical techniques of choice. These methods offer high sensitivity and selectivity and are suitable for a wide range of N-nitrosamines.

LC-MS/MS methods for nitrosamine analysis often utilize atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources. The choice of ionization source depends on the polarity and thermal stability of the analyte. For many nitrosamines, APCI is favored as it can be less susceptible to matrix effects compared to ESI.

Similar to GC-MS/MS, LC-MS/MS operates by selecting a precursor ion and monitoring specific product ions. The development of a robust LC-MS/MS method for Benzylamine, N-ethyl-N-nitroso- would involve optimizing chromatographic conditions to achieve good peak shape and separation from matrix components, as well as optimizing mass spectrometric parameters, including the selection of precursor and product ions and collision energies, to maximize sensitivity. While specific validated LC-MS/MS methods for this particular compound are not extensively detailed in the literature, general methods for the analysis of a broad range of nitrosamines can be adapted.

Sample Preparation and Derivatization Strategies

The effective extraction and cleanup of the analyte from the sample matrix are critical steps that significantly influence the accuracy and reliability of the analytical results.

Extraction from Complex Matrices

The choice of extraction technique depends on the nature of the sample matrix, which can range from biological fluids to environmental samples.

For biological fluids such as plasma or urine, liquid-liquid extraction (LLE) is a common technique. This involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is crucial for efficient extraction. Another widely used technique is solid-phase extraction (SPE) , where the analyte is retained on a solid sorbent while the bulk of the matrix is washed away. The analyte is then eluted with a small volume of a suitable solvent. SPE offers the advantages of higher recovery, cleaner extracts, and the potential for automation.

For environmental samples like water or soil, similar extraction techniques are employed. For water samples, SPE is particularly effective for concentrating trace amounts of nitrosamines. For solid samples like soil or food, an initial extraction with an organic solvent may be necessary before further cleanup.

Cleanup and Concentration Methods

Following initial extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the analysis. This is particularly important for achieving low detection limits.

Solid-phase extraction (SPE) cartridges with various sorbents can be used for cleanup. The choice of sorbent depends on the properties of the analyte and the interfering compounds. For example, silica-based or polymer-based sorbents are commonly used.

Derivatization can be employed to improve the chromatographic properties or detectability of nitrosamines. For instance, in some methods, nitrosamines are denitrosated to their corresponding secondary amines, which are then derivatized with a fluorescent tag to enhance their detection by fluorescence detectors. However, with the high sensitivity and selectivity of modern mass spectrometric detectors, derivatization is often not necessary for the analysis of Benzylamine, N-ethyl-N-nitroso-.

Quantitative Analysis and Method Validation

Accurate quantification of Benzylamine, N-ethyl-N-nitroso- requires a properly validated analytical method.

Quantitative analysis is typically performed using an internal standard method. An internal standard is a compound that is chemically similar to the analyte but is not present in the sample. A known amount of the internal standard is added to the sample before extraction. The ratio of the analyte response to the internal standard response is used for quantification. This approach compensates for any loss of analyte during sample preparation and for variations in instrument response. For nitrosamine analysis, isotopically labeled analogs of the target compounds are the ideal internal standards.

Method validation is essential to ensure the reliability of the analytical results. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples at different concentration levels.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present in the sample matrix.

Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte in the final extract to the initial amount in the sample.

The following table summarizes typical validation parameters for the analysis of N-nitrosamines, which would be applicable to the development of a method for Benzylamine, N-ethyl-N-nitroso-.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Coefficient of Determination, r²) | ≥ 0.99 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy (Recovery) | 70-130% |

| Precision (Repeatability, RSD) | ≤ 15% |

| Precision (Intermediate Precision, RSD) | ≤ 20% |

The following table provides an example of GC-MS/MS parameters that could be adapted for the analysis of a range of nitrosamines, including the conceptual setup for Benzylamine, N-ethyl-N-nitroso-.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Nitrosodimethylamine (NDMA) | 74 | 44 | 10 |

| N-Nitrosodiethylamine (NDEA) | 102 | 75 | 10 |

| Benzylamine, N-ethyl-N-nitroso- | 164 (Molecular Ion) | To be determined | To be optimized |

| Internal Standard (e.g., d10-NDEA) | 112 | 84 | 10 |

Note: The parameters for Benzylamine, N-ethyl-N-nitroso- are illustrative and would require experimental determination and optimization.

Isotope-Labeled Internal Standards for Accurate Quantification

The accurate quantification of trace-level contaminants like Benzylamine, N-ethyl-N-nitroso- is often challenged by matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods. To compensate for these effects and for variations during sample preparation, stable isotope-labeled internal standards (SIL-IS) are widely employed. nih.govresearchgate.net These standards are analogues of the analyte molecule where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov

The ideal SIL-IS has chemical and physical properties nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. nih.gov For mass spectrometric detection, the mass difference between the analyte and the SIL-IS allows for their distinct measurement. nih.gov

Types of Isotope-Labeled Internal Standards:

Deuterium-Labeled Standards: These are common due to the relative ease and lower cost of synthesis. However, a potential drawback is the "isotope effect," where the difference in bond strength between carbon-hydrogen and carbon-deuterium can sometimes lead to chromatographic separation from the unlabeled analyte. This can result in the analyte and the internal standard experiencing different matrix effects, potentially compromising accuracy. researchgate.net

¹³C-Labeled Internal Standards: These are often considered the gold standard as the ¹³C label does not typically alter the chromatographic retention time, leading to perfect co-elution with the unlabeled analyte. researchgate.netresearchgate.net This ensures that both the analyte and the internal standard are subjected to the same degree of matrix effects, leading to more accurate and precise quantification. nih.gov The synthesis of ¹³C-labeled standards can be more complex and costly. libios.fr

¹⁵N-Labeled Standards: Similar to ¹³C-labeling, ¹⁵N-labeling provides a stable isotope mark without significantly affecting the chromatographic behavior.

While specific studies detailing the synthesis and application of an isotope-labeled internal standard for Benzylamine, N-ethyl-N-nitroso- are not widely available in public literature, the principles are well-established within the analysis of the broader N-nitrosamine class. For instance, a study on the determination of the mycotoxin deoxynivalenol (B1670258) in maize and wheat demonstrated that using a fully ¹³C-labeled internal standard resulted in recoveries of 95-99%, compared to 29-37% without the internal standard, highlighting the effectiveness of this approach in correcting for matrix effects. nih.gov

Limits of Detection and Quantification in Diverse Matrices

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For potent carcinogens like N-nitrosamines, achieving low LODs and LOQs is paramount, especially in complex matrices such as food and pharmaceutical products. nih.govnih.gov These limits are influenced by the analytical technique employed, the sample preparation process, and the complexity of the matrix itself.

Advanced analytical techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for their high sensitivity and selectivity. nih.govnih.gov

While specific LOD and LOQ values for Benzylamine, N-ethyl-N-nitroso- are not readily found in published literature, data from studies on other N-nitrosamines in relevant matrices can provide an indication of the analytical sensitivity that can be achieved.

Table 1: Examples of LODs and LOQs for Various N-Nitrosamines in Food and Pharmaceutical Matrices

| N-Nitrosamine | Matrix | Analytical Method | LOD | LOQ | Reference |

| N-Nitrosodimethylamine (NDMA) | Meat Products | GC-PCI-MS/MS | ~0.09 µg/kg | 0.29 µg/kg | qascf.com |

| Various N-Nitrosamines | Processed Meats | GC-CI/MS | 0.15 - 0.37 µg/kg | 0.50 - 1.24 µg/kg | nih.gov |

| Apparent Total N-Nitroso Compounds (ATNC) | Beer | Chemiluminescence | 3 µg(N-NO)/L | 10 µg(N-NO)/L | kvasnyprumysl.eu |

| N-Nitrosodimethylamine (NDMA) | Enalapril Maleate (API) | HPLC-Fluorimetric Detector | - | 0.038 µg/g | nih.gov |

| N-Nitrosodiethylamine (NDEA) | Enalapril Maleate (API) | HPLC-Fluorimetric Detector | - | 0.050 µg/g | nih.gov |

This table is for illustrative purposes and shows data for other N-nitrosamines due to the lack of specific published data for Benzylamine, N-ethyl-N-nitroso-.

The data illustrates that for various N-nitrosamines, detection and quantification at the parts-per-billion (µg/kg or µg/L) level are achievable in complex matrices. The specific LOD and LOQ for Benzylamine, N-ethyl-N-nitroso- would need to be determined through a formal method validation study for each specific matrix of interest.

Inter-laboratory Validation and Harmonization

Inter-laboratory validation, also known as a collaborative study or proficiency test, is a crucial step in standardizing an analytical method. bohrium.com It involves multiple laboratories analyzing the same samples to assess the method's reproducibility and transferability. Such studies are essential for establishing consensus on the reliability of analytical data and for the harmonization of analytical approaches across different testing facilities.

For N-nitrosamines, several inter-laboratory studies have been conducted, particularly for more common compounds in food and pharmaceutical matrices. These studies often reveal variability in results between laboratories, which can be attributed to differences in sample preparation, analytical instrumentation, and calibration procedures. qascf.com

For example, an early collaborative trial on the analysis of various N-nitrosamines in spiked pork luncheon meat showed coefficients of variation close to 20% for most of the tested compounds, and 38% for N-nitrosopyrrolidine. qascf.com More recent inter-laboratory comparisons for nitrosamine quantification in pharmaceuticals have highlighted that while mass spectrometry-based methods are capable of achieving acceptable accuracy and precision, sample preparation remains a key source of variation. bohrium.com

While a specific inter-laboratory study for Benzylamine, N-ethyl-N-nitroso- is not documented in the public domain, proficiency testing schemes for N-nitrosamines in various matrices do exist. For instance, a proficiency test for N-nitrosamines and N-nitrosatable compounds in latex toys included a range of N-nitrosamines, demonstrating the availability of external quality assessment for this class of compounds. testqual.com The inclusion of Benzylamine, N-ethyl-N-nitroso- in such a scheme would be a logical step towards the harmonization of its analysis.

The establishment of harmonized and validated analytical methods, supported by the availability of certified reference materials and participation in proficiency testing schemes, is fundamental to ensuring the accuracy and comparability of data on Benzylamine, N-ethyl-N-nitroso- across different laboratories and regulatory bodies.

Environmental Fate, Transport, and Biodegradation

Environmental Distribution and Partitioning

The distribution of Benzylamine, N-ethyl-N-nitroso- in the environment is dictated by its tendency to partition between different environmental compartments, namely air, water, soil, and sediment.

The key factors influencing the volatilization of nitrogen fertilizers, which can be analogous to the behavior of some organic compounds, include soil moisture, temperature, and pH. Generally, higher temperatures and soil moisture levels can increase the rate of volatilization.

Table 1: Estimated Physicochemical Properties Influencing Volatilization of N-Nitrosamines

| Property | Value | Implication for Volatilization |

|---|---|---|

| Vapor Pressure | Moderate to Low | Can contribute to atmospheric transport |

| Henry's Law Constant | Varies | Determines partitioning between air and water |

Note: This table presents generalized information for the N-nitrosamine class due to the lack of specific data for Benzylamine, N-ethyl-N-nitroso-.

The mobility of Benzylamine, N-ethyl-N-nitroso- in soil and its potential to leach into groundwater are controlled by its adsorption to soil and sediment particles. The primary mechanism for the adsorption of non-polar organic compounds is partitioning into soil organic matter. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of this adsorption.

For N-nitrosamines in general, adsorption to soil and sediment is considered to be a significant process. Studies on N-nitrosoatrazine, for example, have shown greater adsorption than its parent compound, atrazine, with an average Koc value of 495. This suggests that N-nitrosamines can be relatively immobile in soils with high organic content. The adsorption is influenced by soil properties such as organic matter content, clay content, and pH.

Table 2: Factors Affecting Adsorption of N-Nitrosamines to Soil and Sediment

| Soil/Sediment Property | Influence on Adsorption |

|---|---|

| Organic Carbon Content | Positively correlated; higher organic carbon leads to stronger adsorption. |

| Clay Content | Can contribute to adsorption through surface interactions. |

Note: This table presents generalized information for the N-nitrosamine class due to the lack of specific data for Benzylamine, N-ethyl-N-nitroso-.

Abiotic Transformation Processes

Abiotic, or non-biological, transformation processes are crucial in determining the ultimate fate of Benzylamine, N-ethyl-N-nitroso- in the environment. These processes include hydrolysis, photolysis, and oxidation-reduction reactions.

Hydrolysis is a chemical reaction with water that can lead to the degradation of a compound. Generally, N-nitrosamines are resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Studies on various N-nitrosamines have shown them to be stable in aqueous solutions, with hydrolysis not being a significant degradation pathway. For instance, N-nitrosodi-n-propylamine is not expected to undergo abiotic degradation under the conditions found in natural waters. While specific hydrolysis rate constants for Benzylamine, N-ethyl-N-nitroso- are not available, it is anticipated to be hydrolytically stable.

Photolysis, or degradation by sunlight, is a major transformation pathway for many N-nitrosamines in the environment. N-nitrosamines absorb ultraviolet (UV) radiation, which can lead to the cleavage of the N-NO bond. The rate of photolysis is dependent on factors such as the intensity of solar radiation, the presence of photosensitizing agents in the water, and the quantum yield of the compound.

The photolysis of N-nitrosamines can lead to the formation of various degradation products. For example, the photolysis of N-nitrosodimethylamine (NDMA) in aqueous solutions results in the formation of dimethylamine (B145610), nitrite (B80452), and nitrate (B79036) ions. Similarly, the photolysis of N-nitrosodi-n-propylamine in lake water yielded n-propylamine and di-n-propylamine as major products. It is expected that the photolysis of Benzylamine, N-ethyl-N-nitroso- would proceed through a similar mechanism, leading to the formation of N-ethylbenzylamine and nitrite or nitrate ions.

Table 3: Generalized Photolytic Degradation of N-Nitrosamines

| Process | Description | Key Products |

|---|---|---|

| Direct Photolysis | Absorption of UV light leading to bond cleavage. | Corresponding secondary amine, nitrite, nitrate. |

Note: This table presents generalized pathways for the N-nitrosamine class due to the lack of specific data for Benzylamine, N-ethyl-N-nitroso-.

Oxidation and reduction reactions can also contribute to the transformation of Benzylamine, N-ethyl-N-nitroso- in the environment. These reactions can be mediated by various naturally occurring oxidants and reductants in soil and water. For example, N-nitrosamines can be oxidized by hydroxyl radicals, which are highly reactive species formed photochemically in the atmosphere and in sunlit surface waters.

Information on specific oxidation and reduction reactions of Benzylamine, N-ethyl-N-nitroso- in the environment is scarce. However, studies on other organic contaminants have shown that reactions with manganese oxides, iron oxides, and other mineral surfaces can be important transformation pathways. For instance, abiotic transformations of sulfamethoxazole were observed in the presence of hydroxylamine, nitrite, and nitric oxide, particularly under acidic conditions.

Biotic Degradation Pathways

The environmental persistence and fate of N-nitrosamines, including Benzylamine, N-ethyl-N-nitroso-, are significantly influenced by biotic degradation processes. Microbial transformation is a primary mechanism for the breakdown of these compounds in various environmental matrices. While specific research on the biodegradation of Benzylamine, N-ethyl-N-nitroso- is limited, studies on analogous N-nitrosamine compounds provide critical insights into the potential metabolic pathways and enzymatic systems involved in its degradation.

Microbial Metabolism and Enzyme Systems

The microbial metabolism of N-nitrosamines is a key process in their environmental degradation. A variety of microorganisms have demonstrated the capability to metabolize these compounds. The initial and rate-limiting step in the microbial metabolism of many N-nitrosamines is often catalyzed by cytochrome P-450-dependent mixed-function oxidases nih.gov. These enzymes activate the nitrosamine (B1359907) to an α-hydroxynitrosamine, which is an unstable intermediate nih.gov. This intermediate then decomposes to an aldehyde and a highly reactive ultimate metabolite, likely an alkyl diazonium ion or an alkyl carbocation, which can interact with cellular components nih.gov.

In addition to cytochrome P-450 systems, other enzymes with broad substrate specificity, such as alkane monooxygenases, can also transform N-nitrosamines ethz.ch. For instance, toluene-4-monooxygenase has been implicated in the initial conversion of N-nitrosodimethylamine (NDMA) ethz.ch. The specific enzyme systems involved in the degradation of Benzylamine, N-ethyl-N-nitroso- have not been definitively identified, but it is plausible that similar enzymatic machinery is responsible for its initial metabolic activation.

Aerobic and Anaerobic Biodegradation Mechanisms

The presence or absence of oxygen plays a crucial role in the microbial degradation pathways of N-nitrosamines.

Aerobic Biodegradation:

Under aerobic conditions, the degradation of N-nitrosamines is often initiated by oxidative enzymatic reactions. The propanotroph Rhodococcus ruber ENV425 has been shown to rapidly biodegrade NDMA after growth on propane, tryptic soy broth, or glucose nih.gov. The aerobic metabolic pathway in this organism involves the breakdown of NDMA into several key intermediates, including methylamine, nitric oxide, nitrite, nitrate, and formate nih.gov. Small amounts of formaldehyde and dimethylamine have also been detected as byproducts of this process nih.gov.

Anaerobic Biodegradation:

Information on the anaerobic biodegradation of N-nitrosamines is less abundant. However, studies with intestinal bacteria, which thrive in anaerobic environments, have shown that a significant proportion of these bacteria can degrade diphenylnitrosamine and dimethylnitrosamine nih.gov. The degradation of diphenylnitrosamine was observed to be more rapid than that of dimethylnitrosamine nih.gov. The proposed anaerobic pathway differs from the aerobic mammalian metabolism, as it does not produce carbon dioxide and formate nih.gov. Instead, the nitrosamines are converted to the parent amine and nitrite ion nih.gov.

Identification of Microbial Degradation Intermediates

The identification of metabolic intermediates is crucial for elucidating the complete biodegradation pathway of a compound. For N-nitrosamines, several intermediates have been identified in studies with various microorganisms.

In the aerobic degradation of NDMA by Rhodococcus ruber ENV425, the following key intermediates have been identified nih.gov:

Methylamine

Nitric oxide

Nitrite

Nitrate

Formate

Formaldehyde (minor product)

Dimethylamine (minor product)

In anaerobic degradation by intestinal bacteria, the primary identified products are the parent amine and nitrite ions nih.gov. The specific intermediates for the biodegradation of Benzylamine, N-ethyl-N-nitroso- have not been reported. However, based on the degradation patterns of other nitrosamines, it is hypothesized that its breakdown would likely yield ethylbenzylamine and nitrite under anaerobic conditions, and a more complex mixture of oxidized products under aerobic conditions.

Cometabolic Transformation Studies

Cometabolism, the transformation of a compound by a microorganism that is unable to use it as a source of carbon and energy, is a significant process in the environmental fate of many xenobiotics, including N-nitrosamines.

Studies have shown that Pseudomonas mendocina KR1 can transform NDMA, but it cannot utilize the compound for growth or mineralize it to a significant extent, which is indicative of a cometabolic process ethz.ch. The initial step in this transformation is catalyzed by toluene-4-monooxygenase, which converts NDMA to N-nitrodimethylamine ethz.ch. This product is then further transformed to N-nitromethylamine and formaldehyde ethz.ch.

While Rhodococcus ruber ENV425 can rapidly biodegrade NDMA, it does not show an increase in cell density when NDMA is provided as the sole source of carbon and energy, suggesting that the degradation may be, at least in part, a cometabolic process nih.gov. Cell growth is observed, however, when other carbon sources like glucose are available nih.gov. These findings highlight the importance of the presence of other organic substrates in facilitating the degradation of N-nitrosamines in the environment.

Bioaccumulation Potential in Ecological Systems

There is a significant lack of specific data on the bioaccumulation potential of Benzylamine, N-ethyl-N-nitroso- in ecological systems. To estimate this potential, physicochemical properties such as the octanol-water partition coefficient (Log Kow) are often used as predictors. A high Log Kow value generally suggests a higher potential for bioaccumulation. The chemical structure of Benzylamine, N-ethyl-N-nitroso-, with its aromatic ring and alkyl groups, suggests a moderate degree of lipophilicity, which could imply a potential for bioaccumulation. However, without experimental data, this remains speculative.

Furthermore, the bioaccumulation of a compound is also influenced by the organism's ability to metabolize and excrete it. As discussed in the previous sections, microorganisms can degrade N-nitrosamines. Higher organisms may also possess metabolic pathways, such as those involving cytochrome P450 enzymes, that could transform and facilitate the excretion of these compounds, thereby reducing their bioaccumulation potential nih.gov.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical calculations have proven to be a powerful tool for understanding the electronic structure, reactivity, and metabolic activation of N-nitrosamines. doaj.orgnih.gov These computational approaches provide a molecular-level understanding of the mechanisms that underpin their biological activity. acs.orgnih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO/LUMO)

The electronic structure of N-nitrosamines is a key determinant of their reactivity. The hindered rotation around the N-N bond, due to its partial double bond character, results in planar CαNNO moieties and the possibility of E/Z isomers in asymmetrical nitrosamines. nih.govmdpi.com The frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to understanding their chemical behavior. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. For many N-nitrosamines, the HOMO is localized on the nitrogen atom of the nitroso group, making it susceptible to electrophilic attack. Conversely, the LUMO is often centered on the N=O bond, indicating its potential to accept electrons. The HOMO-LUMO energy gap is a critical parameter for chemical reactivity, with a smaller gap generally implying higher reactivity.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)